molecular formula C25H31N3OS B11538006 3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

3-[(4-Benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

Cat. No.: B11538006
M. Wt: 421.6 g/mol
InChI Key: PROWRXNJFRKDKR-UHFFFAOYSA-N
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Description

3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperidine with a suitable aldehyde or ketone, followed by cyclization with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles.

Scientific Research Applications

3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to bind to and inhibit essential enzymes in bacterial cells . The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-5-(4-TERT-BUTYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H31N3OS

Molecular Weight

421.6 g/mol

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C25H31N3OS/c1-25(2,3)22-11-9-21(10-12-22)23-26-28(24(30)29-23)18-27-15-13-20(14-16-27)17-19-7-5-4-6-8-19/h4-12,20H,13-18H2,1-3H3

InChI Key

PROWRXNJFRKDKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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